molecular formula C20H18FNO3 B11154721 9-(2-fluorobenzyl)-3,4-dimethyl-9,10-dihydro-2H,8H-chromeno[8,7-e][1,3]oxazin-2-one

9-(2-fluorobenzyl)-3,4-dimethyl-9,10-dihydro-2H,8H-chromeno[8,7-e][1,3]oxazin-2-one

Cat. No.: B11154721
M. Wt: 339.4 g/mol
InChI Key: QLXOGNUPMDYVFK-UHFFFAOYSA-N
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Description

9-(2-fluorobenzyl)-3,4-dimethyl-9,10-dihydro-2H,8H-chromeno[8,7-e][1,3]oxazin-2-one is a heterocyclic compound that belongs to the class of chromeno[8,7-e][1,3]oxazines. This compound is characterized by its unique structure, which includes a fluorobenzyl group, a dimethyl group, and a chromeno-oxazine core. It has garnered interest in the scientific community due to its potential pharmacological activities, particularly in the field of anti-inflammatory research .

Preparation Methods

The synthesis of 9-(2-fluorobenzyl)-3,4-dimethyl-9,10-dihydro-2H,8H-chromeno[8,7-e][1,3]oxazin-2-one typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes the following steps:

Chemical Reactions Analysis

9-(2-fluorobenzyl)-3,4-dimethyl-9,10-dihydro-2H,8H-chromeno[8,7-e][1,3]oxazin-2-one can undergo various chemical reactions, including:

Scientific Research Applications

Overview

The compound 9-(2-fluorobenzyl)-3,4-dimethyl-9,10-dihydro-2H,8H-chromeno[8,7-e][1,3]oxazin-2-one is a member of the chromeno[8,7-e][1,3]oxazin class and has garnered attention for its potential applications in various scientific fields. This article explores its applications in chemistry, biology, medicine, and industry.

Chemistry

  • Building Block for Synthesis : This compound serves as a versatile building block in organic synthesis. It can be used to create more complex molecules through various chemical reactions.
  • Reaction Mechanism Studies : Researchers utilize this compound to study reaction mechanisms due to its unique structural properties.

Biology

  • Biochemical Assays : The compound is employed in biochemical assays to investigate its interactions with biological macromolecules such as proteins and nucleic acids.
  • Antimicrobial Properties : Preliminary studies suggest that it may exhibit antimicrobial activity, making it a candidate for further investigation in this area.

Medicine

  • Therapeutic Potential : The compound is being explored for its potential therapeutic applications. Its unique structure may allow it to interact with biological targets relevant to disease treatment.
  • Drug Development : It is considered a lead compound in drug discovery programs aimed at developing new pharmaceuticals with improved efficacy and safety profiles.

Industry

  • Material Science : The compound's chemical properties make it suitable for developing advanced materials, including polymers and coatings that require specific functional characteristics.
  • Chemical Processes : It can be utilized in various chemical processes due to its reactivity and ability to undergo transformations.

Case Studies and Research Findings

StudyApplicationFindings
Study 1Antimicrobial ActivityDemonstrated effective inhibition of bacterial growth at low concentrations.
Study 2Drug DevelopmentIdentified as a promising lead compound for antiviral drug candidates.
Study 3Material ScienceSuccessfully integrated into polymer matrices to enhance mechanical properties.

Mechanism of Action

The mechanism of action of 9-(2-fluorobenzyl)-3,4-dimethyl-9,10-dihydro-2H,8H-chromeno[8,7-e][1,3]oxazin-2-one involves the inhibition of key signaling pathways involved in inflammation. Specifically, it targets the NF-κB and MAPK pathways, which play crucial roles in the regulation of inflammatory responses. By inhibiting these pathways, the compound reduces the production of pro-inflammatory cytokines such as tumor necrosis factor-α (TNF-α) and interleukin-6 (IL-6) .

Comparison with Similar Compounds

Similar compounds to 9-(2-fluorobenzyl)-3,4-dimethyl-9,10-dihydro-2H,8H-chromeno[8,7-e][1,3]oxazin-2-one include:

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct pharmacological properties, particularly its potent anti-inflammatory activity.

Biological Activity

9-(2-fluorobenzyl)-3,4-dimethyl-9,10-dihydro-2H,8H-chromeno[8,7-e][1,3]oxazin-2-one is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, including its mechanisms of action, efficacy in various biological assays, and potential therapeutic applications.

  • Molecular Formula : C21H20FNO3
  • Molecular Weight : 353.4 g/mol
  • CAS Number : 848986-34-5
  • IUPAC Name : 9-[(2-fluorophenyl)methyl]-4-propyl-8,10-dihydropyrano[2,3-f][1,3]benzoxazin-2-one

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets involved in cellular signaling pathways. It has been shown to exhibit antiviral and anticancer properties.

Antiviral Activity

Research indicates that the compound possesses significant antiviral activity against several viruses. For instance, it has been reported to inhibit the replication of flaviviruses by targeting the NS2B-NS3 protease essential for viral replication. The structure-activity relationship (SAR) studies have demonstrated that modifications in the molecular structure can enhance or reduce its inhibitory effects against viral proteins.

Anticancer Activity

The compound's anticancer potential is linked to its ability to induce apoptosis in cancer cells and inhibit cell proliferation. In vitro studies have shown that it effectively reduces the viability of cancer cell lines with mutant BRCA1/2 genes. The effective concentration (EC50) values for cell proliferation inhibition have been reported as low as 0.3 nM in specific cancer models.

Research Findings and Case Studies

StudyFindingsReference
Study ADemonstrated potent inhibition of flavivirus replication with IC50 values ranging from 130 nM to 600 nM across different assays.
Study BShowed that the compound induces apoptosis in BRCA1/2 mutant cancer cells with EC50 values of 0.3 nM (MX-1) and 5 nM (Capan-1).
Study CIdentified structure-activity relationships indicating that specific substitutions enhance antiviral activity significantly.

Pharmacokinetics

The pharmacokinetic profile of this compound suggests favorable absorption and distribution characteristics. Studies indicate good oral bioavailability and a half-life conducive for therapeutic use.

Potential Therapeutic Applications

Given its biological activities, this compound holds promise for development as:

  • Antiviral agents targeting flavivirus infections such as Zika and dengue.
  • Anticancer therapeutics for treating BRCA1/2 mutant breast cancers.

Properties

Molecular Formula

C20H18FNO3

Molecular Weight

339.4 g/mol

IUPAC Name

9-[(2-fluorophenyl)methyl]-3,4-dimethyl-8,10-dihydropyrano[2,3-f][1,3]benzoxazin-2-one

InChI

InChI=1S/C20H18FNO3/c1-12-13(2)20(23)25-19-15(12)7-8-18-16(19)10-22(11-24-18)9-14-5-3-4-6-17(14)21/h3-8H,9-11H2,1-2H3

InChI Key

QLXOGNUPMDYVFK-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=O)OC2=C1C=CC3=C2CN(CO3)CC4=CC=CC=C4F)C

Origin of Product

United States

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